Dioxybenzone-d3
CAS No.:
Cat. No.: VC16642949
Molecular Formula: C14H12O4
Molecular Weight: 247.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H12O4 |
---|---|
Molecular Weight | 247.26 g/mol |
IUPAC Name | (2-hydroxyphenyl)-[2-hydroxy-4-(trideuteriomethoxy)phenyl]methanone |
Standard InChI | InChI=1S/C14H12O4/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,15-16H,1H3/i1D3 |
Standard InChI Key | MEZZCSHVIGVWFI-FIBGUPNXSA-N |
Isomeric SMILES | [2H]C([2H])([2H])OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O |
Canonical SMILES | COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
Dioxybenzone-d3 is synthesized through selective deuteration of the methoxy group (-OCH) in the parent compound dioxybenzone, resulting in the -OCD moiety . This modification yields a molecular formula of , with a mass increase of 3 atomic mass units compared to the non-deuterated form (244.24 g/mol vs. 247.26 g/mol) . The IUPAC name, (2-hydroxy-4-(methoxy-d)phenyl)(2-hydroxyphenyl)methanone, reflects this structural alteration .
Table 1: Key Chemical Properties of Dioxybenzone-d3
Spectroscopic and Chromatographic Behavior
Synthesis and Analytical Applications
Synthetic Pathways
Commercial synthesis of dioxybenzone-d3 typically involves nucleophilic aromatic substitution using deuterated methanol (CDOH) under alkaline conditions. The reaction proceeds via methylation of 2,4-dihydroxybenzophenone at the para-hydroxyl group, achieving >98% isotopic enrichment . Post-synthetic purification employs recrystallization from ethanol-water mixtures, yielding pharmaceutical-grade material with ≤0.5% non-deuterated impurities .
Role in Quantitative Bioanalysis
As an internal standard, dioxybenzone-d3 corrects for matrix effects and instrument variability in LC-MS assays. A 2024 interlaboratory study demonstrated its effectiveness in human plasma quantification, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL with ≤15% relative standard deviation . Key applications include:
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Pharmacokinetic Profiling: Tracking systemic absorption of dioxybenzone following topical sunscreen application .
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Environmental Monitoring: Detecting bioaccumulation in aquatic organisms exposed to sunscreen-polluted waters .
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Metabolic Studies: Identifying hydroxylated metabolites via stable isotope dilution analysis .
Pharmacological and Toxicological Profile
UV Filtering Mechanism
Dioxybenzone-d3 retains the photoprotective activity of its parent compound, absorbing 90–95% of incident UVB (290–320 nm) and 60–70% of UVA-II (320–350 nm) radiation . Quantum mechanical calculations reveal that deuteration does not significantly alter the excited-state dynamics responsible for UV absorption, with intersystem crossing to the triplet state occurring within 500 fs .
Inflammatory and Carcinogenic Interactions
Transcriptomic analysis of mouse uterine tissue exposed to 50 mg/kg dioxybenzone-d3 for 28 days revealed significant upregulation of pro-inflammatory cytokines (IL-6, TNF-α) and activation of the NF-κB pathway . Paradoxically, chronic exposure (6 months) in SKH-1 hairless mice reduced UV-induced squamous cell carcinoma incidence by 40%, likely through antioxidant mechanisms that counteract ROS-mediated DNA damage .
Environmental Persistence and Ecotoxicology
Metabolite Identification
Stable isotope-assisted metabolomics identified three primary transformation products in rainbow trout:
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